![molecular formula C14H17NO2S B13053976 Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate is an organic compound that belongs to the class of esters. It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, and a dimethylamino group attached to an acetate ester. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step may involve the alkylation of a suitable intermediate with dimethylamine.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or the benzo[b]thiophene ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[b]thiophene moiety and the dimethylamino group can play crucial roles in binding to the target and exerting the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(benzo[b]thiophen-2-yl)-2-(dimethylamino)acetate: Similar structure but with the benzo[b]thiophene moiety attached at a different position.
Methyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(benzo[b]furan-3-yl)-2-(dimethylamino)acetate: Similar structure but with a benzo[b]furan moiety instead of a benzo[b]thiophene moiety.
Uniqueness
This compound is unique due to the specific positioning of the benzo[b]thiophene moiety and the presence of both the dimethylamino group and the ethyl ester. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C14H17NO2S |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
ethyl 2-(1-benzothiophen-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-14(16)13(15(2)3)11-9-18-12-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
InChI-Schlüssel |
CGUKIRYDKAAMEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CSC2=CC=CC=C21)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


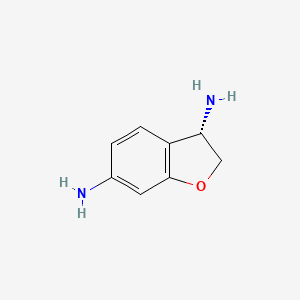

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
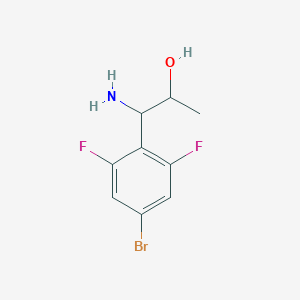
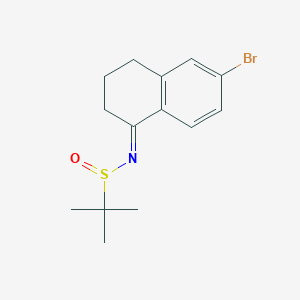
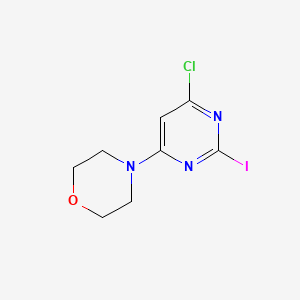

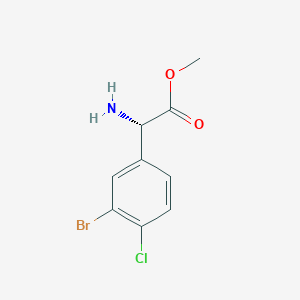

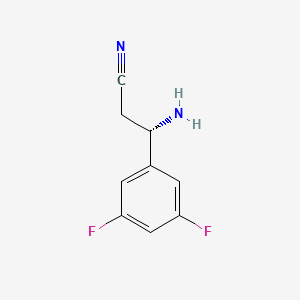
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
